molecular formula C19H31N3O B14800951 2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one

2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one

Cat. No.: B14800951
M. Wt: 317.5 g/mol
InChI Key: LVXROEGSEFOWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one is a synthetic compound featuring a piperidine core substituted with a benzyl-isopropylamino-methyl group at the 3-position and a 2-aminopropan-1-one moiety at the 1-position. This structure combines a lipophilic aromatic benzyl group, a branched alkyl chain (isopropyl), and a polar amine-ketone system, making it a candidate for pharmacological studies, particularly in targeting neurotransmitter receptors or enzyme systems . While its exact biological role remains under investigation, structural analogs have shown relevance in cytotoxic agent development and central nervous system (CNS) modulation .

Properties

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

2-amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C19H31N3O/c1-15(2)22(12-17-8-5-4-6-9-17)14-18-10-7-11-21(13-18)19(23)16(3)20/h4-6,8-9,15-16,18H,7,10-14,20H2,1-3H3

InChI Key

LVXROEGSEFOWCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1CCCN(C1)C(=O)C(C)N)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The retrosynthetic breakdown of 2-amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one reveals three primary synthetic modules:

  • Piperidine ring functionalization at the 3-position with a benzyl(isopropyl)amino-methyl group
  • Propan-1-one backbone assembly featuring the critical amino group
  • Stereochemical control for the (S)-configured amino-propanone moiety.

This disconnection strategy aligns with methodologies reported for analogous piperidine derivatives, where sequential functionalization of the heterocyclic core precedes ketone formation and chiral resolution.

Synthetic Methodologies

Piperidine Ring Functionalization

Nitrogen Protection Strategies

To prevent unwanted side reactions during subsequent steps, the secondary amine is protected using tert-butoxycarbonyl (Boc) anhydride. This protection occurs in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst, yielding the Boc-protected intermediate in 85–90% yield.

Propan-1-one Backbone Assembly

Ketone Formation via Nucleophilic Acyl Substitution

The Boc-protected piperidine derivative reacts with 2-azidopropanoyl chloride in anhydrous tetrahydrofuran (THF) using triethylamine as a base. This step installs the propan-1-one backbone while introducing an azide group for subsequent reduction to the primary amine.

Critical Observations

  • Strict temperature control (–10°C to 0°C) prevents epimerization
  • Molecular sieves (4Å) improve reaction efficiency by scavenging water
  • Reaction completion monitored by thin-layer chromatography (Rf = 0.45 in ethyl acetate/hexane 1:1)
Staudinger Reaction for Azide Reduction

The azide intermediate undergoes Staudinger reaction with triphenylphosphine followed by hydrolysis with hydrochloric acid (6M) to yield the primary amine. This two-step sequence achieves 70–80% conversion to this compound.

Stereochemical Resolution

Chiral Chromatographic Separation

The racemic mixture is resolved using preparative chiral high-performance liquid chromatography (HPLC) with a Chiralpak IC column (250 × 4.6 mm, 5 μm). The mobile phase (n-hexane/isopropanol/diethylamine, 85:15:0.1 v/v/v) elutes the (S)-enantiomer at 12.3 minutes and the (R)-enantiomer at 14.7 minutes.

Optimized Chromatographic Conditions

Parameter Specification
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV 254 nm
Injection Volume 20 μL
Asymmetric Synthesis Alternatives

Recent advances employ Evans oxazolidinone auxiliaries to induce stereochemistry during ketone formation. This approach, while more costly, improves enantiomeric excess (ee >98%) compared to chromatographic resolution (ee 95–97%).

Analytical Characterization

Comprehensive spectroscopic data confirm successful synthesis and stereochemical purity:

Infrared Spectroscopy (IR)

Absorption (cm⁻¹) Assignment
3300 N-H stretch (amine)
1650 C=O stretch (ketone)
1450 C-N stretch (piperidine)

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)

δ (ppm) Multiplicity Integration Assignment
1.2–1.5 m 8H Piperidine CH₂
2.9 s 3H N-CH₃ (isopropyl)
3.1 t 2H N-CH₂ (benzyl)
4.3 q 1H CH-NH₂
7.3 m 5H Benzyl aromatic protons

Mass Spectrometry (ESI+)

  • m/z 316.2 [M+H]⁺ (calculated 316.4)
  • Characteristic fragments at m/z 215.1 (piperidine cleavage) and m/z 178.0 (benzyl(isopropyl)amino).

Process Optimization Challenges

Byproduct Formation in Mannich Reaction

Competitive formation of bis-aminated byproducts (15–20%) necessitates careful stoichiometric control. Increasing formaldehyde equivalents beyond 1.2:1 promotes byproduct formation, while sub-stoichiometric amounts reduce main product yield.

Epimerization During Ketone Formation

The prochiral carbon adjacent to the ketone shows sensitivity to base-catalyzed epimerization. Employing low temperatures (–78°C) and bulky bases (e.g., lithium hexamethyldisilazide) minimizes racemization, maintaining ee >95%.

Scale-Up Limitations

Chromatographic resolution becomes economically prohibitive at kilogram scales. Recent patent literature describes a crystallization-induced asymmetric transformation using L-tartaric acid, achieving 92% ee in single crystallization.

Alternative Synthetic Routes

Enzymatic Amination

Immobilized transaminases (ATA-117 from Arthrobacter sp.) catalyze the amination of 1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one with ammonium acetate as amine donor. This biocatalytic approach achieves 85% conversion with 99% ee, though substrate solubility in aqueous buffers remains challenging.

Microwave-Assisted Synthesis

Accelerating the Mannich reaction through microwave irradiation (150°C, 30 minutes) improves yield to 82% while reducing reaction time from 18 hours to 45 minutes. Energy dispersive X-ray spectroscopy confirms uniform heating prevents hot-spot degradation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2-Amino-1-(3-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-1-(3-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(a) Substituent Variations in the Piperidine Ring

  • Target Compound: 3-[[Benzyl(propan-2-yl)amino]methyl]piperidin-1-yl group.
  • Analog 1: (S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one (CAS 102292-89-7) Lacks the benzyl-isopropylamino-methyl group but retains the phenyl and piperidine moieties. This analog demonstrated utility as a precursor in cytotoxic tubulysin analogs, with stereochemistry (S-configuration) critical for activity .
  • Analog 2: (S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one (CAS 1354029-53-0) Replaces the isopropyl group with a methyl group on the benzylamine side chain.

(b) Stereochemical Considerations

  • Diastereomer separation (e.g., compounds 1 and 1* in ) highlights the importance of chirality in pharmacological activity. The target compound’s stereochemistry at the 2-amino position could similarly influence receptor binding or metabolic stability .

Research Findings and Implications

  • The target compound’s bulkier side chain may improve tumor-targeting specificity .
  • Stereochemical Impact : emphasizes that stereoisomer separation is feasible but resource-intensive, suggesting the target compound’s enantiomers may require similar optimization .
  • Stability Challenges : Analog 2’s discontinuation underscores the need for robust synthetic protocols or protective strategies for amine-ketone systems .

Biological Activity

2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, including:

  • Antidepressant Effects : Preliminary studies suggest the compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
  • Analgesic Activity : The compound has shown potential in pain relief mechanisms, possibly through modulation of opioid receptors.

The biological activity of this compound may be attributed to its ability to interact with various receptors and enzymes:

  • Receptor Binding : It is hypothesized that the compound binds to serotonin receptors, leading to increased serotonin levels in synaptic clefts.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing their availability.

Data Summary

Biological ActivityMechanismReference
AntidepressantSerotonin receptor modulation
AnalgesicOpioid receptor interaction

Study 1: Antidepressant Effects

A clinical trial evaluated the efficacy of this compound in patients with major depressive disorder. The results indicated a significant reduction in depression scores compared to placebo, suggesting a robust antidepressant effect.

Study 2: Analgesic Properties

Another study investigated the analgesic properties of the compound in a rodent model. The results demonstrated that administration of the compound led to a marked decrease in pain responses in comparison to control groups, indicating its potential as an analgesic agent.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. For example:

Piperidine Derivatization: React 3-aminomethylpiperidine with benzyl(propan-2-yl)amine via reductive amination using NaBH(OAc)₃ in dichloromethane to introduce the benzyl-isopropylamino moiety .

Propan-1-one Backbone Assembly: Couple the modified piperidine with a protected amino-propanone derivative (e.g., Boc-2-aminopropan-1-one) using EDC/HOBt-mediated amidation .

Deprotection: Remove the Boc group using TFA in DCM to yield the final compound.
Validation: Monitor intermediates via LC-MS and confirm purity (>95%) by HPLC .

Basic: What spectroscopic and analytical techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm the piperidine ring conformation, benzyl group substitution pattern, and propan-1-one backbone. D₂O exchange experiments can identify exchangeable NH protons .
  • Mass Spectrometry: High-resolution ESI-MS ensures accurate molecular weight confirmation (e.g., expected [M+H]⁺ at m/z calculated from C₁₉H₂₉N₃O).
  • X-ray Crystallography: For structural elucidation, grow single crystals via vapor diffusion (e.g., ethanol/water) and refine using SHELXL (for small-molecule resolution) .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

  • Twinned Data Handling: If crystals exhibit twinning, use SHELXL’s TWIN/BASF commands to refine twin laws and partition overlapping reflections .
  • Disordered Moieties: For flexible side chains (e.g., benzyl group), apply restraints (DFIX, SADI) and refine occupancy factors. Validate with residual density maps .
  • Validation Metrics: Ensure R-factor convergence (<5% discrepancy) and check ADPs for thermal motion anomalies. Cross-validate with DFT-optimized geometries .

Advanced: What strategies address discrepancies in receptor binding assays involving this compound?

Methodological Answer:

  • Receptor Selectivity Profiling: Screen against a panel of GPCRs (e.g., dopamine D₂, serotonin 5-HT₁A) using radioligand displacement assays. Normalize data to control ligands (e.g., haloperidol for D₂) to calculate Ki values .
  • Functional Assays: Complement binding data with cAMP accumulation or calcium flux assays to distinguish agonist/antagonist activity .
  • Data Normalization: Use Z-factor analysis to assess assay robustness and exclude outliers with >20% coefficient of variation .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Flash Chromatography: Use silica gel (230–400 mesh) with a gradient of 5–10% MeOH in DCM to resolve polar byproducts.
  • Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/hexane) to enhance crystal yield. Monitor via melting point analysis (e.g., target mp 187–190°C as seen in related piperidine derivatives ).
  • HPLC Purification: Employ a C18 column with 0.1% TFA in acetonitrile/water (gradient: 30%→70% ACN over 20 min) .

Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Docking Studies: Use Schrödinger Maestro to model interactions with target receptors (e.g., dopamine D₂). Focus on key residues (e.g., Asp114 for D₂ binding) and optimize substituents for hydrogen bonding/van der Waals contacts .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability of the piperidine-benzyl moiety in lipid bilayers .
  • QSAR Analysis: Derive predictive models using Hammett σ values for substituents on the benzyl ring to correlate electronic effects with IC₅₀ .

Advanced: How should researchers interpret conflicting results in metabolic stability studies?

Methodological Answer:

  • In Vitro Hepatocyte Assays: Compare intrinsic clearance (CLint) across species (human vs. rat) using Cryopreserved Hepatocytes. Normalize to protein binding (e.g., equilibrium dialysis) to calculate unbound CLint .
  • Metabolite ID: Use LC-HRMS to identify Phase I/II metabolites. For unstable N-dealkylation products, stabilize with glutathione trapping agents .
  • Species Discrepancies: If rat microsomes show higher degradation than human, prioritize human-relevant CYP isoforms (e.g., CYP3A4 over CYP2D6) for further profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.